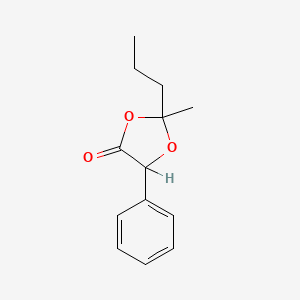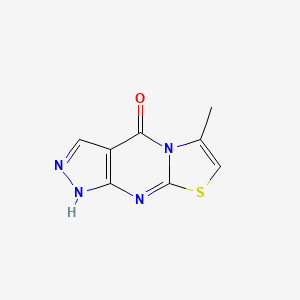![molecular formula C8H8ClF3N2O2S B12803651 [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CAS No. 31574-94-4](/img/structure/B12803651.png)
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 2-chloro-1,1,2-trifluoroethyl group
準備方法
The synthesis of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with 2-chloro-1,1,2-trifluoroethyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
科学的研究の応用
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals
作用機序
The mechanism of action of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
When compared to other similar compounds, [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Known for its use as a solvent and in chemical synthesis.
4-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulfone: Used in various industrial applications and as an intermediate in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
31574-94-4 |
|---|---|
分子式 |
C8H8ClF3N2O2S |
分子量 |
288.68 g/mol |
IUPAC名 |
[4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C8H8ClF3N2O2S/c9-7(10)8(11,12)17(15,16)6-3-1-5(14-13)2-4-6/h1-4,7,14H,13H2 |
InChIキー |
WUNASAFRLVFQSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(C(F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


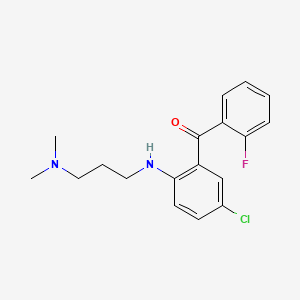
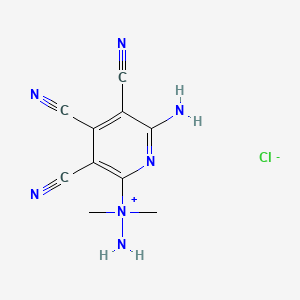
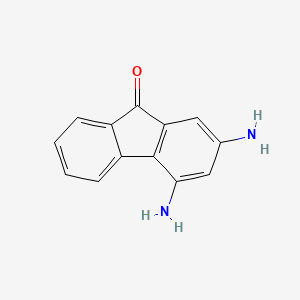
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
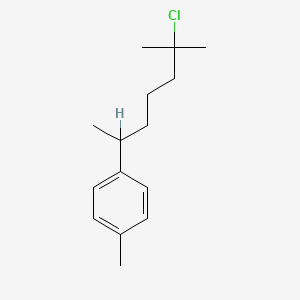

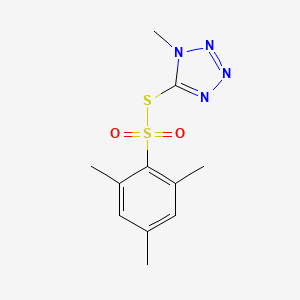


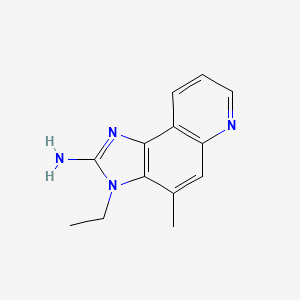
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)

